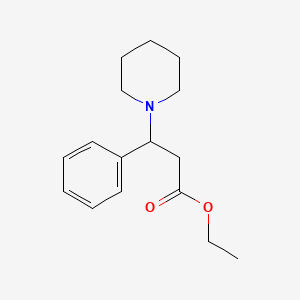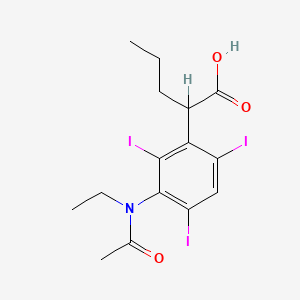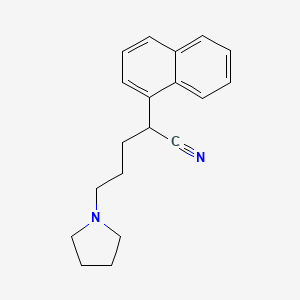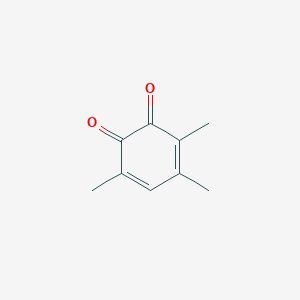
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C9H10O2 It is characterized by a six-membered ring structure with three methyl groups and two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylphenol with oxidizing agents to form the desired dione structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione into corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
科学的研究の応用
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of ketone groups allows it to participate in redox reactions, influencing cellular processes. The compound can modulate enzyme activity and affect metabolic pathways, making it a valuable tool in biochemical research .
類似化合物との比較
4-Methylcyclohexa-3,5-diene-1,2-dione: Shares a similar ring structure but with fewer methyl groups.
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione: Another related compound with different positions of methyl and ketone groups.
特性
CAS番号 |
13038-87-4 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
3,4,6-trimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H10O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4H,1-3H3 |
InChIキー |
HCLRSBYNYZHMJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
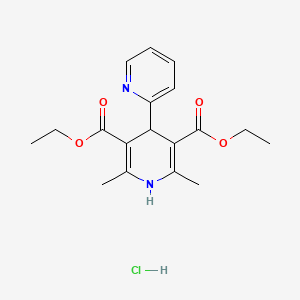
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
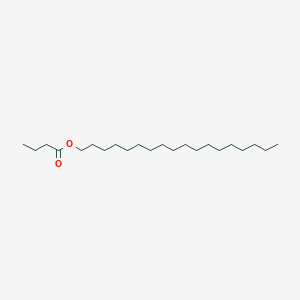


![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
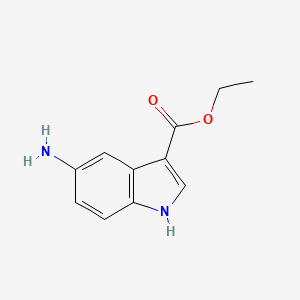
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)

